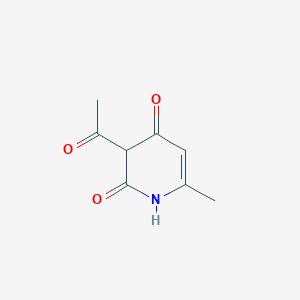
Methyl-2,6-DI-O-benzoyl-alpha-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-2,6-DI-O-benzoyl-alpha-D-glucopyranoside is a valuable compound in the biomedical industry, primarily utilized in drug development and research. Due to its unique chemical structure, it is widely used as a reagent in the synthesis and modification of glucose-based drugs. This compound demonstrates potential in treating various metabolic disorders, including diabetes and obesity, by targeting glucose metabolism pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2,6-DI-O-benzoyl-alpha-D-glucopyranoside involves the selective benzoylation of methyl 2-benzamido-2-deoxy-alpha-D-glucopyranoside. The reaction typically uses benzoyl chloride as the benzoylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective benzoylation at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl-2,6-DI-O-benzoyl-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methylated or other substituted derivatives.
Scientific Research Applications
Methyl-2,6-DI-O-benzoyl-alpha-D-glucopyranoside is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of glucose-based drugs and other complex carbohydrates.
Biology: Studied for its role in glucose metabolism and potential therapeutic effects on metabolic disorders.
Medicine: Investigated for its potential in treating diabetes and obesity by targeting glucose metabolism pathways.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of Methyl-2,6-DI-O-benzoyl-alpha-D-glucopyranoside involves its interaction with glucose metabolism pathways. The compound targets specific enzymes involved in glucose metabolism, thereby modulating their activity. This modulation can lead to changes in glucose levels and improved metabolic control. The molecular targets include enzymes such as glucokinase and glucose-6-phosphate dehydrogenase.
Comparison with Similar Compounds
Methyl-2,6-DI-O-benzoyl-alpha-D-glucopyranoside can be compared with other similar compounds such as:
- Methyl 2,3-DI-O-benzoyl-alpha-D-glucopyranoside
- Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
- Methyl 2,3-DI-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside
Uniqueness
The uniqueness of this compound lies in its selective benzoylation at the 2 and 6 positions, which imparts specific chemical properties and reactivity. This selective benzoylation makes it a valuable reagent in the synthesis of glucose-based drugs and other complex carbohydrates .
Properties
IUPAC Name |
(5-benzoyloxy-3,4-dihydroxy-6-methoxyoxan-2-yl)methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O8/c1-26-21-18(29-20(25)14-10-6-3-7-11-14)17(23)16(22)15(28-21)12-27-19(24)13-8-4-2-5-9-13/h2-11,15-18,21-23H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILYXPMGDAVPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,6-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B12099041.png)


![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester](/img/structure/B12099059.png)


![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)

![2,2'-Methylenebis[5-methylthiophene]](/img/structure/B12099113.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)




